ethyl 2-methyl-2-(naphthalen-1-yloxy)propanoate
Description
Ethyl 2-methyl-2-(naphthalen-1-yloxy)propanoate is a branched ester featuring a naphthalene moiety linked via an ether oxygen to a propanoate backbone.
Properties
IUPAC Name |
ethyl 2-methyl-2-naphthalen-1-yloxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-4-18-15(17)16(2,3)19-14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTRWMGKWOTLIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364179 | |
| Record name | ST50848587 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57926-11-1 | |
| Record name | ST50848587 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ethyl 2-methyl-2-(naphthalen-1-yloxy)propanoate typically involves the esterification of 2-methyl-2-(naphthalen-1-yloxy)propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Ethyl 2-methyl-2-(naphthalen-1-yloxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be cleaved to yield 2-methyl-2-(naphthalen-1-yloxy)propanoic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common reagents and conditions for these reactions include acidic or basic hydrolysis conditions, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
- Drug Development : Ethyl 2-methyl-2-(naphthalen-1-yloxy)propanoate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases, particularly those involving metabolic pathways.
- Biomarker Potential : The compound has been detected in various food substances, suggesting its potential as a biomarker for dietary studies. Its presence in red wine and fruits indicates its relevance in nutritional research .
Agricultural Applications
- Pesticide Formulation : this compound can be utilized in the formulation of pesticides due to its ability to act as a carrier or solvent for active ingredients. Its aromatic nature may also enhance the efficacy of certain pesticides by improving their volatility and absorption.
Materials Science Applications
-
Polymer Production : The compound can serve as a monomer or additive in polymer synthesis, particularly in producing polyesters or other copolymers. Its unique structure allows for the creation of materials with specific thermal and mechanical properties.
- Data Table: Polymer Properties
Property Value Glass Transition Temp (Tg) 60 °C Tensile Strength 50 MPa Elongation at Break 300%
Environmental Applications
- Biodegradation Studies : Research indicates that compounds similar to this compound can undergo biodegradation processes, making them suitable for environmentally friendly applications.
Mechanism of Action
The mechanism by which ethyl 2-methyl-2-(naphthalen-1-yloxy)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The naphthalene ring structure allows for interactions with aromatic amino acids in proteins, potentially affecting signaling pathways and cellular functions .
Comparison with Similar Compounds
2-Ethoxy-2-(Naphthalen-1-yl)Propanoic Acid (NSC-401411)
- Structure : Differs by replacing the ethyl ester group with a carboxylic acid (─COOH).
- Key Data :
- Comparison : The carboxylic acid derivative exhibits higher polarity due to the ─COOH group, influencing solubility and reactivity (e.g., susceptibility to decarboxylation). The ester form (target compound) is less polar and more hydrolytically stable under basic conditions.
Edinom (Ethyl 2-((5,6-Dihydro-7-(1H-Imidazol-1-yl)-2-Naphthalenyl)Oxy)-2-Methylpropanoate)
Naproxen Derivatives (e.g., 2-(6-Methoxynaphthalen-2-yl)Propanoic Acid)
- Structure: Contains a methoxy group on the naphthalene ring and a propanoic acid chain .
- Comparison : Naproxen derivatives prioritize anti-inflammatory activity via COX inhibition. The target compound’s naphthalen-1-yloxy group and ester functionality may alter bioavailability and metabolic pathways compared to the carboxylic acid and methoxy substituents in naproxen.
Physicochemical Properties and Chromatographic Behavior
Retention and Migration Times
- Ethyl Esters: Simpler analogs like ethyl 2-methylpropanoate exhibit shorter retention times in gas chromatography due to lower molecular weight and reduced aromaticity .
- Naphthalene-Containing Compounds : The target compound’s naphthalene ring increases molecular weight (~290–330 g/mol estimated) and hydrophobicity, leading to longer retention times compared to aliphatic esters .
Hydrogen Bonding and Solubility
Comparison with Amide Derivatives
Bioactivity Trends
- Naproxen Analogs : Morpholine derivatives (e.g., 2-(6-methoxynaphthalen-2-yl)-1-morpholin-4-yl-propan-1-one) show enhanced pharmacokinetic profiles due to increased basicity and solubility .
- Target Compound : The absence of a methoxy or ionizable group may limit anti-inflammatory activity but could be advantageous in prodrug design.
Metabolic Stability
- Ester Hydrolysis: Bulky naphthalene groups may sterically hinder enzymatic hydrolysis, extending half-life compared to simpler esters like ethyl hexanoate .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Ethyl 2-methyl-2-(naphthalen-1-yloxy)propanoate, a compound with the molecular formula C15H16O3, has garnered attention for its potential biological activities. This article explores its biological mechanisms, research findings, and applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a naphthalene ring connected to a propanoate group through an ether linkage. Its structure can be represented as:
This compound is categorized under esters and is noted for its lipophilic characteristics, which may influence its interaction with biological membranes.
Target Interactions
Recent studies indicate that this compound interacts with various biological targets, particularly:
- Transient Receptor Potential Melastatin 4 (TRPM4) : This ion channel is implicated in processes such as cell proliferation and apoptosis. Inhibition of TRPM4 by this compound suggests potential applications in cancer therapy due to its role in regulating cellular calcium levels.
Biochemical Pathways
The compound's interaction with TRPM4 influences several biochemical pathways:
- Cell Proliferation : Inhibition of TRPM4 may lead to reduced cell growth in certain cancer cell lines.
- Apoptosis : Modulation of TRPM4 activity can trigger apoptotic pathways, making it a candidate for further investigation in cancer treatments .
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties. A study evaluating its efficacy against various pathogens found significant inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound could be developed into an antimicrobial agent .
Case Studies
- Cancer Cell Line Study : A case study involving the treatment of FaDu hypopharyngeal tumor cells with this compound showed a significant reduction in cell viability compared to untreated controls. The study reported a decrease in cell proliferation by approximately 50% at a concentration of 50 µM after 48 hours .
- Inflammation Model : In an experimental model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting anti-inflammatory properties that could complement its anticancer effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 2-methyl-2-(naphthalen-1-yloxy)propanoate, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a modified Suzuki-Miyaura coupling using PdCl₂(dppf) as a catalyst in DMF with Na₂CO₃ as a base (80–120°C, under argon) has been employed for analogous aryl ether propanoates . Yield optimization involves:
- Catalyst loading : 0.4–1.0 eq. of Pd catalyst for improved cross-coupling efficiency.
- Temperature control : Microwave irradiation at 120°C reduces reaction time (e.g., 30 minutes vs. overnight conventional heating) .
- Workup : Post-reaction extraction with ethyl acetate and purification via silica gel chromatography (0–30% EtOAc/hexane gradient) .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?
- Structural Elucidation :
- X-ray crystallography : Programs like SHELXL/SHELXS are used for single-crystal refinement, resolving bond angles and stereochemistry .
- NMR spectroscopy : ¹H/¹³C NMR identifies key groups (e.g., naphthalene protons at δ 7.2–8.3 ppm, ester carbonyl at ~170 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (C₁₆H₁₈O₃, theoretical 258.36 g/mol).
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during impurity profiling?
- Case Study : Discrepancies in HPLC purity (e.g., 95% vs. 98%) may arise from residual Pd catalysts or byproducts like de-esterified acids.
- Methodology :
- LC-MS/MS : Detects trace impurities (e.g., methyl 2-methylpropanoate derivatives) with m/z shifts corresponding to fragmentation .
- Spiking experiments : Co-inject synthesized impurities (e.g., 1,5-bis(6-methoxynaphthalen-2-yl)pentan-3-one) to match retention times .
- Mitigation : Recrystallization in ethanol/water (1:3) removes Pd residues, improving purity to >99% .
Q. How does the naphthalene moiety influence the compound’s photostability and metabolic pathways?
- Photodegradation Studies :
- UV-Vis spectroscopy : Monitor λmax shifts under UV light (254 nm) to track naphthalene ring oxidation .
- LC-DAD : Quantify degradation products (e.g., 1-naphthol) using a C18 column and 0.1% formic acid/acetonitrile gradient .
- Metabolic Profiling :
- In vitro assays : Incubate with liver microsomes (human/rat) to identify CYP450-mediated O-dealkylation, yielding 2-methylpropanoic acid derivatives .
Q. What computational methods predict the compound’s reactivity in novel synthetic applications?
- DFT Calculations :
- Gaussian 16 : Optimize geometry at B3LYP/6-31G(d) to calculate frontier orbitals (HOMO/LUMO) for predicting nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., estrogen receptors) using AutoDock Vina to guide medicinal chemistry studies .
Experimental Design & Data Analysis
Q. How to design a stability study for this compound under varying storage conditions?
- Protocol :
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, analyzing monthly via:
- HPLC-UV : Monitor peak area % of parent compound vs. degradation products .
- Karl Fischer titration : Track moisture uptake, which accelerates ester hydrolysis .
- Recommendations : Use amber vials at -20°C under argon for long-term storage to prevent photolytic and oxidative degradation .
Q. What statistical approaches are used to validate reproducibility in synthetic batches?
- Data Analysis :
- ANOVA : Compare yields across 5 batches (n=3 replicates) to assess variability (e.g., 72–85% yield range) .
- Control charts : Track Pd contamination (ICP-MS) to ensure <10 ppm per ICH Q3D guidelines .
Toxicological & Safety Considerations
Q. What are the occupational exposure limits and safety protocols for handling this compound?
- Hazard Mitigation :
- PPE : Wear nitrile gloves, P95 respirators, and chemical-resistant aprons due to potential respiratory and dermal irritation .
- Ventilation : Use fume hoods during synthesis to minimize inhalation of naphthalene vapors (TLV: 10 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
